molecular formula C15H22N2OS B4566418 N-CYCLOHEPTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-CYCLOHEPTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4566418
M. Wt: 278.4 g/mol
InChI Key: JXNBEROCEQLIFR-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cycloheptyl group attached to one nitrogen atom and a 3-(methylsulfanyl)phenyl group attached to the other nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of cycloheptylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA
  • N-CYCLOPENTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA
  • N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA

Uniqueness

N-CYCLOHEPTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific cycloheptyl group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cycloheptyl group can affect the compound’s ability to interact with molecular targets, potentially leading to different biological effects compared to its analogs .

Properties

IUPAC Name

1-cycloheptyl-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-19-14-10-6-9-13(11-14)17-15(18)16-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNBEROCEQLIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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